The compound 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide is a synthetic organic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its molecular formula is and it has a molecular weight of approximately 404.83 g/mol. This compound is classified under the category of triazole derivatives, which are known for their diverse biological activities, including antifungal and anticancer properties.
The synthesis of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide typically involves several steps:
Technical details regarding reaction conditions such as temperature, solvents (like dimethylformamide), and catalysts (such as cesium carbonate) are critical for optimizing yield and purity.
The molecular structure of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide can be represented using various notations:
InChI=1S/C16H15ClN6O2S/c17-13-4-2-1-3-12(13)15-20-21-16(22(15)18)27-9-14(24)19-10-5-7-11(8-6-10)23(25)26/h1-8H,9,18H2,(H,19,24)
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[Cl])Cl
These structural representations provide insight into the compound's geometry and electronic configuration.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are important for further functionalization and exploring the compound's reactivity.
The mechanism of action for compounds like 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide often involves interaction with biological targets such as enzymes or receptors. For instance:
Data on specific targets and pathways would enhance understanding of its pharmacological profile.
The physical and chemical properties of this compound include:
Chemical properties include reactivity with strong acids or bases and stability under standard laboratory conditions.
The applications of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide are primarily found in scientific research:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6